dBRD9-A is a heterobifunctional molecule designed as a proteolysis targeting chimera (PROTAC) []. It functions as a chemical tool to induce the degradation of BRD9, a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex [, , ]. This protein is involved in regulating gene expression and has been implicated in various cellular processes, including the immune response [] and cancer development [, , , ]. dBRD9-A serves as a valuable tool for investigating the biological functions of BRD9 and exploring its potential as a therapeutic target.
dBRD9-A was developed through an iterative design process that utilized structural insights and biochemical assays to optimize its selectivity and potency against BRD9. It falls under the category of heterobifunctional degraders, which are designed to recruit E3 ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This classification distinguishes it from traditional inhibitors that only block protein function without promoting degradation.
The synthesis of dBRD9-A involves several key steps, primarily focusing on the attachment of a ligand that can engage with the E3 ligase cereblon (CRBN). The synthetic strategy typically includes:
The specific synthesis pathway for dBRD9-A has been documented in various studies, showcasing its efficiency in producing active degraders with enhanced selectivity for BRD9 over other bromodomains .
The molecular structure of dBRD9-A features a core structure that includes a bromodomain recognition element linked to a CRBN ligand through a flexible linker. The precise arrangement allows for effective binding to both BRD9 and CRBN, facilitating the formation of a ternary complex necessary for target degradation.
dBRD9-A functions through a mechanism involving several key chemical reactions:
These reactions highlight dBRD9-A's role as a bifunctional degrader, contrasting with traditional inhibitors that do not promote degradation .
The mechanism of action of dBRD9-A involves:
Data from cellular assays indicate that treatment with dBRD9-A results in significant decreases in BRD9 protein levels, affirming its efficacy as a degrader .
While specific physical properties such as melting point or solubility are not detailed in the available literature, general properties relevant to small-molecule degraders include:
Chemical properties include its ability to form stable complexes with both BRD9 and CRBN, which is essential for its function as a degrader .
dBRD9-A has significant applications in scientific research:
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